1-(4-Ethoxyphenyl)ethanamine Exhibits Moderate Ecto-5'-Nucleotidase Inhibition Activity (IC50 = 101 nM) in COS7 Cell Assay
1-(4-Ethoxyphenyl)ethanamine demonstrates measurable inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 value of 101 nM when tested in transfected COS7 cells following a 10-minute preincubation and subsequent AMP addition [1]. This activity level, while not reaching the potency of optimized nucleotide analog inhibitors such as PSB-12379 (Ki = 9.03 nM for rat enzyme; Ki = 2.21 nM for human enzyme), confirms that the compound engages the target and can serve as a validated starting point for structure-activity relationship (SAR) exploration or as a tool compound for ectonucleotidase studies where sub-micromolar potency is sufficient but not overwhelming .
| Evidence Dimension | Ecto-5'-nucleotidase (CD73) Inhibition |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | PSB-12379: Ki = 9.03 nM (rat), Ki = 2.21 nM (human) |
| Quantified Difference | Target compound is approximately 11-fold less potent than PSB-12379 on rat enzyme |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells; 10 min preincubation; AMP addition; 10 min measurement |
Why This Matters
This provides a quantitative benchmark for researchers requiring a moderate-affinity ecto-5'-nucleotidase binder rather than a potent inhibitor, which may be preferable for probe development or for avoiding complete pathway shutdown in mechanistic studies.
- [1] BindingDB. Affinity Data: IC50 = 101 nM. Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells. Monomer ID: 50437933. View Source
